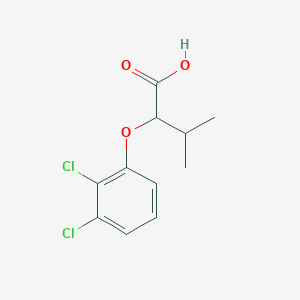
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide, also known as FPhB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPhB belongs to the class of isoxazole compounds, which have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The mechanism of action of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In the study by Zhang et al., 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide was shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. In the study by Li et al., 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide was shown to induce apoptosis in lung cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. In addition, 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is its diverse biological activities, which make it a useful tool for studying various disease models. In addition, 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has good pharmacokinetic properties, making it suitable for in vivo experiments. However, one of the limitations of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for the study of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide. One area of research is the development of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide derivatives with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide in different disease models. Finally, 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide could be studied in combination with other therapeutic agents to determine its potential synergistic effects.
合成法
The synthesis of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide involves the reaction of 4-fluoroaniline with 2,3-dichloro-5-phenylisoxazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. The synthesis of 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been described in detail in several research articles, and its purity and identity have been confirmed by various spectroscopic techniques, including NMR and mass spectrometry.
科学的研究の応用
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has been studied for its potential therapeutic applications in various disease models. One of the most promising areas of research is its anti-inflammatory and analgesic properties. In a study conducted by Zhang et al., 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide was shown to inhibit the production of pro-inflammatory cytokines and reduce pain in a mouse model of inflammatory pain. Another study by Li et al. demonstrated that 4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide has antitumor activity against lung cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
製品名 |
4-fluoro-N-(3-phenyl-5-isoxazolyl)benzamide |
|---|---|
分子式 |
C16H11FN2O2 |
分子量 |
282.27 g/mol |
IUPAC名 |
4-fluoro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C16H11FN2O2/c17-13-8-6-12(7-9-13)16(20)18-15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
InChIキー |
KARCNDQNKIJVJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B254292.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B254293.png)
![tert-butyl (2Z)-3-oxo-2-[3-(thiophene-2-carbonylamino)isoindol-1-ylidene]butanoate](/img/structure/B254294.png)
![methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B254295.png)
![ethyl (2Z)-cyano[3-(4-fluorophenyl)-5-(3-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanoate](/img/structure/B254296.png)
![2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B254298.png)
![9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B254300.png)
![4-methyl-7-[(4-methylbenzyl)oxy]-6-nitro-2H-chromen-2-one](/img/structure/B254302.png)